molecular formula C18H21N3O4 B2546275 N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-01-1

N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2546275
CAS No.: 872855-01-1
M. Wt: 343.383
InChI Key: LAWZNABZTKCMPC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound featuring a 1H-indole core substituted at the 1-position with a 2-morpholino-2-oxoethyl group and at the 3-position with an N,N-dimethyl-2-oxoacetamide moiety. The morpholine ring enhances solubility and bioavailability, while the oxoacetamide group may contribute to interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N,N-dimethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-19(2)18(24)17(23)14-11-21(15-6-4-3-5-13(14)15)12-16(22)20-7-9-25-10-8-20/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWZNABZTKCMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by a morpholine moiety.

    Dimethylation and Oxoacetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amides to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole core or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce hydroxylated or aminated compounds.

Scientific Research Applications

N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: The compound could modulate signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Adamantane-Substituted Derivatives

Example : N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r ) :

  • Structure : Adamantane at the indole 2-position and variable N-substituents (e.g., o-toluidine).
  • Activity : Demonstrated potent cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 10.56 ± 1.14 µM) via caspase-8-dependent apoptosis .

Antimicrobial Indole-Oxoacetamides

Example : 8,9-Dihydrocoscinamide B (N-(2-(1H-Indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide) :

  • Structure : Dual indole moieties without morpholine or adamantane.
  • Activity : Antimicrobial against ESKAPE pathogens (e.g., S. aureus) via unspecified mechanisms.
  • Comparison: The absence of a morpholino group may limit solubility, but the dual indole system could enhance target binding.

Microtubule-Targeting Agents

Example : D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide) :

  • Structure : Chlorobenzyl and pyridinyl substituents.
  • Comparison: The chlorobenzyl group may improve blood-brain barrier penetration, whereas the morpholino group in the target compound could favor peripheral activity.

Cytotoxicity and Apoptosis Induction

  • Adamantane derivatives (e.g., 5r ) activate caspase-8 and PARP cleavage, indicating extrinsic apoptosis pathways .
  • D-24851 disrupts microtubules, blocking cell cycle progression at G2/M phase .
  • Target Compound: The morpholino group may modulate kinase or protease interactions, but mechanistic data are lacking.

Antimicrobial Activity

  • 8,9-Dihydrocoscinamide B shows broad-spectrum activity, likely through membrane disruption or enzyme inhibition .
  • 2-(1-(3-Bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide exhibits potent antimicrobial effects .
  • Target Compound: The morpholino group’s electron-rich oxygen atoms could enhance interactions with bacterial targets.

Pharmacokinetic and Physicochemical Properties

Compound Substituents LogP* Solubility Bioavailability
Target Compound Morpholino, N,N-dimethyl ~2.5 High Moderate-High
Adamantane Derivative (5r) Adamantane, o-toluidine ~4.0 Low Moderate
D-24851 Chlorobenzyl, pyridinyl ~3.8 Moderate High
8,9-Dihydrocoscinamide B Dual indole ~3.2 Low Low

*Predicted using fragment-based methods.

Biological Activity

N,N-Dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (commonly referred to as DM-Morpholino-Indole) is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of DM-Morpholino-Indole is C18H21N3O4, with a molecular weight of approximately 343.383 g/mol. The compound features a unique structure characterized by an indole ring, a morpholine moiety, and an acetamide functional group. These structural components contribute to its biological activity and interaction with various molecular targets.

PropertyValue
Molecular FormulaC18H21N3O4
Molecular Weight343.383 g/mol
SolubilitySoluble in DMSO
LogPModerate lipophilicity
StabilityStable under standard conditions

DM-Morpholino-Indole exhibits various biological activities, primarily through interactions with specific enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, affecting cellular functions.
  • Receptor Modulation : The compound could modulate the activity of receptors that mediate cellular responses, influencing processes such as cell proliferation and apoptosis.

Biological Activities

Research has indicated that DM-Morpholino-Indole possesses several notable biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Antiviral Properties : Studies indicate that it may inhibit viral replication, making it a candidate for antiviral drug development.
  • Anticancer Effects : Preliminary studies have reported its potential to induce apoptosis in cancer cells, particularly in solid tumors such as colon and lung cancers.

Case Studies and Research Findings

Several studies have explored the biological activity of DM-Morpholino-Indole:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that DM-Morpholino-Indole exhibited significant cytotoxic effects against human colon cancer cells (HCT116), with an IC50 value indicating potent activity .
  • Antimicrobial Efficacy : Research published in Pharmaceutical Biology highlighted the compound's broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Mechanistic Insights : A detailed mechanistic study indicated that DM-Morpholino-Indole interacts with DNA topoisomerase enzymes, leading to DNA damage and subsequent cell death in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DM-Morpholino-Indole, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamateBenzo[d]imidazole instead of indoleDifferent receptor interactions
1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dionePyrrolidine core structureDifferent reactivity patterns due to cyclic structure
2-{(2-Morpholino-2-oxoethyl)thio}-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-onePyrimido core structureAltered biological activity profile due to sulfur substitution

Q & A

What multi-step synthetic routes are reported for synthesizing N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how are critical intermediates stabilized?

Basic Research Question
The synthesis involves sequential alkylation, lactonization, and amidation. In , the morpholin-2-one core is constructed via alkylation of an amino-alcohol with tert-butyl bromoacetate, followed by acid-catalyzed lactonization (pTsOH) to form intermediate [44]. Stabilization of the morpholino ring is achieved through reductive amination or acylation in the final step to introduce substituents. The tert-butyl ester group in intermediate [30] () acts as a protecting group, which is later cleaved with trifluoroacetic acid to yield the carboxylic acid precursor for amide coupling. Critical steps include purification via silica gel chromatography and recrystallization ( ) to isolate high-purity intermediates .

Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound, particularly its indole-morpholinoacetamide framework?

Basic Research Question
Key techniques include:

  • 1H/13C NMR : highlights the use of 300 MHz NMR to resolve signals for the indole protons (δ 7.69 ppm, br s), morpholino methyl groups (δ 1.37–1.50 ppm), and acetamide carbonyls (δ 168.0–169.8 ppm).
  • X-ray crystallography : demonstrates how crystallographic data can resolve conformational flexibility in acetamide derivatives, particularly dihedral angles between aromatic and heterocyclic rings.
  • IR spectroscopy : Carbonyl stretching vibrations (1650–1750 cm⁻¹) and N–H bending modes ( ) help confirm amide and morpholino functionalities .

How can researchers optimize reaction yields during the reductive amination or acylation steps in the synthesis of N-substituted morpholino derivatives?

Advanced Research Question
and suggest:

  • Reductive amination : Use sodium cyanoborohydride (NaBH3CN) in methanol with acetaldehyde at room temperature to minimize side reactions.
  • Acylation : Employ HATU/DIPEA coupling agents in DMF for efficient amide bond formation between carboxylic acids and amines (e.g., 4-isopropylaniline).
  • Purification : Gradient elution with CH2Cl2/MeOH (0–8%) on silica gel removes unreacted reagents, while recrystallization from ethyl acetate enhances purity ( ). Yield improvements (>70%) are achievable by stepwise reagent addition and monitoring via TLC .

How should researchers address discrepancies in NMR data caused by conformational polymorphism in the morpholino-indoleacetamide structure?

Advanced Research Question
reveals that conformational flexibility in acetamide derivatives can lead to multiple NMR signals for the same proton. To resolve this:

  • Perform variable-temperature NMR to coalesce split signals.
  • Compare experimental data with DFT-calculated chemical shifts ( ).
  • Analyze hydrogen-bonding patterns (e.g., N–H⋯O dimers) via X-ray crystallography to identify dominant conformers .

What mechanistic insights explain the regioselectivity of indole alkylation during the synthesis of the 1H-indol-3-yl core?

Advanced Research Question
The alkylation of indole at the 3-position () is governed by:

  • Electrophilic aromatic substitution (EAS) : The 3-position of indole is more reactive due to lower electron density compared to the 2-position.
  • Steric effects : Bulky substituents (e.g., 2-morpholino-2-oxoethyl) favor alkylation at the less hindered 3-position.
  • Catalytic conditions : Acidic media (e.g., pTsOH) stabilize carbocation intermediates, directing alkylation to the 3-position .

How can density functional theory (DFT) complement experimental data in analyzing the electronic properties of this compound?

Advanced Research Question
demonstrates the use of DFT to:

  • Calculate vibrational frequencies (FT-IR/Raman) for the carbonyl and indole groups, validating experimental spectra.
  • Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward electrophiles or nucleophiles.
  • Simulate NMR chemical shifts using the gauge-including atomic orbital (GIAO) method, resolving ambiguities in peak assignments .

How do substituents on the morpholino ring (e.g., acyl vs. sulfonyl groups) influence the compound’s physicochemical properties and bioactivity?

Advanced Research Question
and highlight:

  • Acyl groups (e.g., acetyl in compound [52]) increase lipophilicity (logP), enhancing membrane permeability.
  • Sulfonyl groups (e.g., compound [53]) introduce hydrogen-bond acceptors, potentially improving target binding affinity.
  • Steric effects : Bulkier substituents (e.g., cycloalkyl in [50–51]) may reduce metabolic clearance. Comparative bioactivity studies require systematic SAR using assays like enzyme inhibition or cellular uptake .

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